N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The tetrahydroquinoline moiety may interact with specific receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)ethylamine: Similar structure but lacks the tetrahydroquinoline moiety.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a tetrahydroquinoline ring.
Uniqueness
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications .
Properties
IUPAC Name |
N-[4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-10-18-15(12-13)4-3-11-20(18)24(22,23)17-8-6-16(7-9-17)19-14(2)21/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPXUTJNYXNVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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